Product packaging for Pregnan-3beta-ol(Cat. No.:CAS No. 13164-34-6)

Pregnan-3beta-ol

Cat. No.: B083976
CAS No.: 13164-34-6
M. Wt: 304.5 g/mol
InChI Key: CEBZORSAHLSRQW-KGUJKMRHSA-N
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Description

Pregnane (B1235032) Steroid Classification and Contextual Significance

Pregnan-3beta-ol, also known as 3β-Hydroxy-5α-pregnan-20-one or Isopregnanolone, belongs to the pregnane class of steroids. nist.govpharmacompass.com Pregnane steroids are C21 steroids, meaning they possess a 21-carbon skeleton. wikipedia.org This structural characteristic distinguishes them from other steroid classes such as the C18 estranes (estrogens) and C19 androstanes (androgens). wikipedia.org The parent structure, pregnane, consists of four fused hydrocarbon rings. ontosight.aiontosight.ai

The specific nomenclature "this compound" denotes key structural features:

Pregnan : Indicates the 21-carbon steroid skeleton.

3beta-ol : Specifies the presence of a hydroxyl (-OH) group at the third carbon position, with a "beta" stereochemical configuration, meaning the group projects above the plane of the steroid nucleus.

Pregnane steroids are a diverse group of compounds that include hormones essential for reproduction and other physiological processes. ontosight.ai Progesterone (B1679170), a well-known pregnane steroid, is vital for the menstrual cycle and pregnancy. ontosight.aiwikipedia.org this compound is a metabolite of progesterone, formed through enzymatic reactions. mdpi.comnih.gov The study of pregnane steroids is crucial for understanding various biological functions and their roles in health and disease. ontosight.ai

Overview of Endogenous Occurrence and Distribution in Biological Systems

This compound is an endogenous compound, meaning it is naturally produced within biological systems. It is considered a neuroactive steroid, a class of steroids that can modulate neuronal excitability. mdpi.com

Biosynthesis and Distribution:

The synthesis of this compound is part of the broader steroidogenesis pathway. genome.jp The primary precursor for all steroid hormones is cholesterol. genome.jp Through a series of enzymatic steps, cholesterol is converted to pregnenolone (B344588), a key intermediate. nih.gov Pregnenolone is then converted to progesterone. nih.gov Progesterone can then be metabolized into various other steroids, including this compound. mdpi.comnih.gov Specifically, the formation of 5α-dihydroprogesterone (5α-DHP) is a critical step, which is then converted to allopregnanolone (B1667786) (a 3α-hydroxy isomer) and isopregnanolone (this compound, a 3β-hydroxy isomer). mdpi.com

This neurosteroid is not confined to a single location in the body. Research has identified its presence in various tissues and biofluids:

Brain: The brain is a significant site for the synthesis and action of neurosteroids. frontiersin.org Steroidogenic enzymes are present in both neurons and glial cells, allowing for the local production of these compounds. nih.govfrontiersin.org

Adrenal Glands: The adrenal cortex is a primary site of steroid hormone production, including precursors for this compound. mdpi.com

Gonads: The ovaries, particularly the corpus luteum, are major sources of progesterone, the precursor to this compound. mdpi.comnih.gov

Placenta: During pregnancy, the placenta becomes a major site of progesterone and, consequently, its metabolites' production. wikipedia.orgnih.gov

Blood: this compound and its metabolites circulate in the bloodstream, allowing them to reach various target tissues throughout the body. nih.govhmdb.ca

Urine: As a metabolite, this compound and its conjugated forms are excreted in the urine. pharmacompass.comdrugbank.com

The levels of this compound can fluctuate under different physiological conditions. For instance, its concentrations, along with other progesterone metabolites, vary during the menstrual cycle, with higher levels observed during the luteal phase. nih.gov Furthermore, its presence has been noted in various species, including humans and African elephants. nih.govresearchgate.net Research has also shown that certain conditions, like stress, can influence the biosynthesis of pregnane steroids. nih.gov

Table 1: Key Information on this compound

PropertyDetails
IUPAC Name (3β,5α)-3-Hydroxypregnan-20-one
Other Names 3β-Hydroxy-5α-pregnan-20-one, Isopregnanolone, Allopregnan-3β-ol-20-one
Chemical Formula C₂₁H₃₄O₂
Molar Mass 318.50 g/mol
CAS Number 516-55-2
Parent Class Pregnane Steroids
Endogenous Precursor Progesterone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O B083976 Pregnan-3beta-ol CAS No. 13164-34-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13164-34-6

Molecular Formula

C21H36O

Molecular Weight

304.5 g/mol

IUPAC Name

(3S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C21H36O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h14-19,22H,4-13H2,1-3H3/t14-,15?,16-,17-,18-,19-,20+,21-/m0/s1

InChI Key

CEBZORSAHLSRQW-KGUJKMRHSA-N

SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

Pregnan-3β-ol

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Pregnan 3beta Ol

Precursor-Product Relationships in Steroidogenesis

The synthesis of Pregnan-3beta-ol is intricately linked to the broader pathways of steroid hormone production. Key precursors, including pregnenolone (B344588) and progesterone (B1679170), are central to its formation.

Pregnenolone as a Key Precursor to Pregnane (B1235032) Derivatives

Pregnenolone (pregn-5-en-3β-ol-20-one) is a foundational endogenous steroid and serves as a metabolic intermediate in the biosynthesis of the majority of steroid hormones. wikipedia.org These include progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.org Pregnenolone is a derivative of cholesterol and is considered the precursor to various pregnane derivatives. ontosight.ainih.gov Its chemical structure, featuring a hydroxyl group at the 3β position and a ketone at the C-20 position, makes it a critical starting point for numerous steroidogenic pathways. wikipedia.org Pregnenolone itself can be converted into pregnenolone sulfate (B86663) through the action of steroid sulfotransferase. wikipedia.orgwikipedia.org

Progesterone as an Intermediate in Pregnane Metabolism

Progesterone (pregn-4-ene-3,20-dione) is a major progestogen and a crucial metabolic intermediate in the production of other endogenous steroids. wikipedia.org It is synthesized from pregnenolone. wikipedia.orgwikipedia.org Progesterone serves as a precursor in the formation of various pregnane derivatives. ontosight.aicapes.gov.br For instance, the enzyme 5α-reductase metabolizes progesterone into 5α-dihydroprogesterone (DHP). bioscientifica.com DHP, in turn, can be further metabolized into other 5α-reduced pregnanes, such as allopregnanolone (B1667786). bioscientifica.com Another metabolite of progesterone is 5β-dihydroprogesterone (5β-DHP), which is an intermediate in the biosynthesis of pregnanolone (B1679072) and epipregnanolone (B113913). wikipedia.org

Cholesterol to Pregnenolone Conversion Pathways

The initial and rate-limiting step in the synthesis of all steroid hormones is the conversion of cholesterol to pregnenolone. reactome.orghmdb.ca This multi-step process is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), also known as CYP11A1, which is located in the inner mitochondrial membrane. reactome.orgnih.gov The conversion involves a sequence of three oxidative reactions: a 22-hydroxylation, a 20-hydroxylation, and the cleavage of the bond between C20 and C22. hmdb.canih.gov This process yields pregnenolone and isocaproaldehyde. umich.edu The intermediates in this transformation are 22R-hydroxycholesterol and 20α,22R-dihydroxycholesterol. wikipedia.org

Enzymatic Conversions and Intermediates

The biosynthesis of this compound from its precursors is governed by the action of specific enzymes that exhibit distinct activities and stereospecificity.

Delta-4-5 Alpha-Reductase Activity in Pregnane Formation

The enzyme 5α-reductase (3-oxo-5α-steroid 4-dehydrogenase) plays a significant role in steroid metabolism, including the formation of pregnane derivatives. wikipedia.org It catalyzes the reduction of the double bond between carbons 4 and 5 in the A ring of steroid hormones with a Δ4, 3-oxo structure. bioscientifica.comwikipedia.org There are three known isozymes of 5α-reductase. wikipedia.org In pregnane metabolism, 5α-reductase converts progesterone to 5α-dihydroprogesterone (DHP). bioscientifica.com This conversion is a critical step, as DHP serves as a precursor for other 5α-reduced pregnanes. bioscientifica.com The enzyme is also responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.org

3 Alpha-Hydroxysteroid Oxidoreductase (3α-HSO) and 20 Alpha-Hydroxysteroid Oxidoreductase (20α-HSO) Activities

Hydroxysteroid dehydrogenases (HSDs) are crucial regulators of steroid hormone action, converting potent hormones into their less active metabolites. nih.gov Both 3α-Hydroxysteroid Oxidoreductase (3α-HSO, also known as 3α-HSD) and 20α-Hydroxysteroid Oxidoreductase (20α-HSO, also known as 20α-HSD) belong to the aldo-keto reductase (AKR) superfamily. nih.govpharmgkb.org These enzymes, despite sharing significant amino acid sequence identity, exhibit remarkable specificity for the position and stereochemistry of the hydroxyl group they introduce on the steroid nucleus. nih.gov

AKR1C1 is identified as a primary 20α-HSD, which is responsible for inactivating progesterone by converting it to 20α-hydroxyprogesterone. nih.govuniprot.org This function is essential for processes like maintaining pregnancy where progesterone levels must be tightly regulated. nih.gov

Conversely, enzymes with 3α-HSD activity, such as AKR1C2 and AKR1C3, play a key role in the metabolism of androgens and other steroids. pharmgkb.orgcapes.gov.br For instance, AKR1C3, which possesses 3α-HSD, 17β-HSD, and 20α-HSD activities, is involved in androgen, estrogen, and progestin metabolism. pharmgkb.org In tissues like the prostate, these enzymes regulate the balance of potent androgens. pharmgkb.org The catalytic action of 3α-HSD can convert 5α-pregnane-3,20-dione to allopregnanolone. uniprot.orgcapes.gov.br The interconversion between a 3-oxosteroid and a 3α-hydroxysteroid is a fundamental reaction catalyzed by these enzymes. capes.gov.br

Enzyme FamilySpecific EnzymePrimary ActivityKey Substrate(s)Key Product(s)Primary Tissue/Function
Aldo-Keto Reductase (AKR) SuperfamilyAKR1C120α-HSDProgesterone20α-hydroxyprogesteroneOvary, Placenta (Progestin inactivation) nih.govuniprot.org
AKR1C2/AKR1C33α-HSD5α-Dihydrotestosterone, 5α-Pregnane-3,20-dione5α-androstane-3α,17β-diol, AllopregnanoloneProstate, Liver (Androgen & Progestin metabolism) pharmgkb.orgcapes.gov.br

Other Hydroxylase Activities (e.g., 6α-Hydroxylase, 11β-Hydroxylase) in Pregnane Metabolism

Beyond the 3- and 20-positions, hydroxylation at other sites on the pregnane structure further diversifies its metabolic fate.

6α-Hydroxylase Activity: Research distinguishes between two types of 6α-hydroxylase enzymes involved in steroid metabolism. nih.gov One is a cytochrome P450 enzyme located in the liver, which hydroxylates Δ4-3-ketosteroids such as progesterone and testosterone. nih.govoup.com This hepatic enzyme, however, does not act on 5α-reduced steroids. nih.govoup.com

A second, distinct "saturated steroid 6α-hydroxylase" is found in extrahepatic tissues. nih.govoup.com This enzyme specifically catalyzes the 6α-hydroxylation of saturated pregnanes like 5α-pregnan-3α-ol-20-one and 5α-pregnan-3β-ol-20-one. nih.govoup.com The products, 3β/α,6α-dihydroxy-5α-pregnan-20-ones, are significant urinary metabolites. nih.govnih.gov This extrahepatic pathway represents a final step in the inactivation of bioactive metabolites derived from progesterone. nih.gov Notably, this saturated steroid 6α-hydroxylase is not a cytochrome P450 enzyme. nih.gov

11β-Hydroxylase Activity: Steroid 11β-hydroxylase (cytochrome P450 11B1, or CYP11B1) is a mitochondrial enzyme primarily found in the adrenal cortex. psu.educapes.gov.br Its main function is in the biosynthesis of corticosteroids, where it catalyzes the conversion of 11-deoxycortisol to cortisol. capes.gov.brresearchgate.net This hydroxylation at the 11β-position is critical for the biological activity of glucocorticoids. capes.gov.br The expression of CYP11B1 is regulated by the adrenocorticotropic hormone (ACTH). capes.gov.brnih.gov Genetic deficiencies in 11β-hydroxylase lead to congenital adrenal hyperplasia, a condition characterized by impaired cortisol production and an excess of precursor steroids. capes.gov.brresearchgate.netresearchgate.net

Sulfotransferase Activities in Pregnane Conjugation

Sulfation is a major phase II conjugation pathway that increases the water solubility of steroids, deactivating them and preparing them for excretion. This reaction is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs). oup.com SULTs transfer a sulfonyl group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid substrate. nih.govoup.com

Estrogen sulfotransferase (SULT1E1) is a key enzyme in this process, catalyzing the sulfation of estrogens and other steroids, including pregnenolone. nih.gov The expression and activity of SULTs are regulated by nuclear receptors, such as the Pregnane X Receptor (PXR). oup.com Activation of PXR can increase the gene expression of SULTs, suggesting that PXR acts as a master regulator of both phase I (hydroxylation) and phase II (sulfation) detoxification pathways to ensure the efficient elimination of steroids and other chemicals. oup.com

Enzyme/RegulatorFunction/ActivityMechanismKey Substrates
Saturated Steroid 6α-HydroxylaseHydroxylationAdds -OH group at the 6α position of saturated pregnanes. nih.govoup.com5α-pregnan-3β-ol-20-one, 5α-pregnan-3α-ol-20-one nih.gov
11β-Hydroxylase (CYP11B1)HydroxylationAdds -OH group at the 11β position. psu.educapes.gov.br11-deoxycortisol capes.gov.brresearchgate.net
Sulfotransferases (SULTs)Conjugation (Sulfation)Transfers a sulfonate group from PAPS to a hydroxyl group. oup.comEstradiol, Estrone, Pregnenolone nih.gov
Pregnane X Receptor (PXR)Transcriptional RegulationInduces expression of detoxification enzymes, including SULTs. oup.comN/A (Nuclear Receptor)

Tissue-Specific and Developmental Regulation of Pregnane Metabolic Pathways

The metabolic pathways governing pregnane steroids are not uniform throughout the body or across an organism's lifespan. Their regulation is highly specific to different tissues and developmental stages. This control is largely achieved at the level of gene expression, which is managed by specific transcription factors and coactivators.

For example, the peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) is a key transcriptional coactivator that regulates genes involved in energy metabolism in a tissue-specific manner. PGC-1α can activate different sets of genes in brown fat, skeletal muscle, and the liver by interacting with tissue-enriched transcription factors.

Developmental factors also play a critical role. Studies have shown that maternal diet during pregnancy can induce lasting, tissue-specific changes in the expression of transcription factors like the glucocorticoid receptor (GR) in the offspring. These changes can be mediated by epigenetic modifications, such as DNA methylation, which alter gene expression patterns throughout life. The regulation of key metabolic genes can be dissociated during fetal and neonatal periods, highlighting a complex developmental program that adapts the organism's metabolism to different life stages, such as the transition from the fetal to the neonatal environment. This intricate regulatory network ensures that pregnane metabolism is finely tuned to the specific physiological needs of different tissues at various points in development.

Enzyme Kinetics and Substrate Specificity in Pregnan 3beta Ol Metabolism

Quantitative Kinetic Parameters (e.g., K_m, V_max, k_cat) for Pregnane (B1235032) Substrates

The efficiency and rate of enzymatic reactions involving pregnane substrates are defined by key kinetic parameters such as the Michaelis constant (K_m), maximum reaction velocity (V_max), and the catalytic constant (k_cat). fiveable.mesjtu.edu.cnwikipedia.org The K_m value represents the substrate concentration at which the reaction rate is half of V_max, indicating the enzyme's affinity for the substrate. jascoinc.com V_max is the maximum rate of the reaction when the enzyme is saturated with the substrate. slideshare.net The turnover number, k_cat, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. fiveable.me

Studies have characterized the kinetic parameters for several enzymes that metabolize pregnane derivatives. For instance, 3β-hydroxysteroid dehydrogenase (3β-HSD), a crucial enzyme in steroid biosynthesis, converts pregnenolone (B344588) to progesterone (B1679170). conicet.gov.arwikidoc.org Kinetic analyses of human adrenal microsomal 3β-HSD have determined K_m values for pregnenolone to be in the micromolar range, suggesting a high affinity. nih.gov Similarly, Dehydrogenase/reductase SDR family member 4 (DHRS4) also metabolizes pregnane steroids, and its catalytic efficiency has been quantified. uniprot.org

Below are tables summarizing the reported kinetic parameters for enzymes acting on pregnane substrates.

Table 1: Kinetic Parameters of 3β-Hydroxysteroid Dehydrogenase (3β-HSD) for Pregnenolone Data derived from studies on human and rat enzymes.

Enzyme SourceSubstrateK_m (μM)V_max
Human Adrenal Microsomes nih.govPregnenolone0.42.9-4.6 nmol/mg·min
Human (HSD3B2) uniprot.orgPregnenolone1.840.16 pmol/min/mg
Rat Sciatic Nerve Homogenates conicet.gov.arPregnenolone1.06 ± 0.19Not Specified

Table 2: Catalytic Constant (k_cat) of Human DHRS4 for Pregnane Substrates Data reflects NADPH-dependent reductase activity. uniprot.org

Substratek_cat (min⁻¹)pH
5alpha-Pregnane-3beta-ol-20-one0.437.4
5beta-Pregnan-3beta-ol-20-one2.56.0
5beta-Pregnan-3beta-ol-20-one0.426.0
5beta-Pregnane-3beta,20alpha-diol0.847.4

Stereoselectivity of Enzymatic Reactions Involving Pregnan-3beta-ol and Its Isomers

Enzymatic reactions in steroid metabolism are highly stereoselective, meaning they preferentially act on or produce a specific stereoisomer. This selectivity is critical for determining the biological activity of the resulting steroid.

The metabolism of this compound and its isomers is a clear example of such stereospecificity. Enzymes differentiate between the orientation of hydroxyl groups (α vs. β) and the fusion of the A and B steroid rings (5α-cis vs. 5β-trans).

Human Alcohol Dehydrogenase 1C2 (ADH1C2) : This enzyme shows a preference for steroids with a 5β configuration (a cis A/B ring fusion) and a 3β-hydroxyl group. It demonstrates measurable activity towards 5β-pregnan-3β-ol-20-one but has significantly less activity with the 5α-isomer, 5α-pregnan-3β-ol-20-one. nih.gov

Human Dehydrogenase/Reductase SDR Family Member 4 (DHRS4) : This enzyme exhibits distinct stereoselectivity, reducing 3-ketosteroids to produce 3β-hydroxysteroids. This is in contrast to the same enzyme in non-primate species, which typically yields 3α-hydroxysteroids. uniprot.org

Aldo-Keto Reductases (AKRs) : The AKR superfamily includes enzymes with 3α/β- and 20α-hydroxysteroid dehydrogenase (HSD) activities. For example, AKR1C1 mainly reduces progesterone to the inactive metabolite 20α-hydroxyprogesterone. mdpi.com

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme specifically targets the 3β-hydroxyl group of Δ5-steroids like pregnenolone for oxidation, a key step in the synthesis of progesterone and other steroid hormones. wikidoc.orgmdpi.com

Substrate Preferences of Pregnane-Metabolizing Enzymes

While enzymes can be highly specific, many involved in steroid metabolism exhibit broad substrate acceptance, acting on a range of related molecules. However, they still display clear preferences.

3β-Hydroxysteroid Dehydrogenase (3β-HSD) : Kinetic studies of human adrenal 3β-HSD show that it has similar affinity constants (K_m) for pregnenolone, dehydroepiandrosterone (B1670201) (DHEA), and 17-hydroxypregnenolone. nih.gov This suggests that a single enzyme is responsible for metabolizing these different substrates, acting as a key junction in steroid biosynthesis. nih.govuniprot.org

Human Alcohol Dehydrogenase 1C2 (ADH1C2) : This enzyme's substrate preference is strongly dictated by stereochemistry. It shows measurable activity for 5β-configured steroids like 5β-androstan-17β-ol-3-one and 5β-pregnan-3β-ol-20-one, highlighting its preference for the cis fusion of the A/B rings. nih.gov

Dehydrogenase/Reductase SDR Family Member 4 (DHRS4) : This enzyme has a broad substrate range that includes ketosteroids, aldehydes, and quinones. However, its catalytic activity varies significantly among these substrates. For example, its turnover rate (k_cat) is higher for 5β-Pregnan-3β-ol-20-one than for 5α-Pregnane-3beta-ol-20-one, indicating a preference for the 5β-isomer. uniprot.org

Cytochrome P450 (CYP) Enzymes : The CYP3A subfamily, particularly CYP3A4 and CYP3A5, are known for their broad substrate specificity and play a role in metabolizing numerous steroids. nih.govnih.gov While there is significant overlap, their efficiency can differ, with CYP3A4 generally being the more dominant enzyme in the liver. nih.gov

Molecular Mechanisms of Action and Receptor Interactions of Pregnan 3beta Ol and Its Derivatives

Neurosteroid Modulation of Ligand-Gated Ion Channels

Neurosteroids, including pregnan-3beta-ol and its derivatives, exert significant modulatory effects on ligand-gated ion channels, which are crucial for fast synaptic transmission in the central nervous system. This modulation primarily involves allosteric interactions with receptors for the main inhibitory neurotransmitters, GABA and glycine (B1666218).

GABA-A Receptor Interactions and Allosteric Modulation

This compound and its isomers are known to interact with the γ-aminobutyric acid type A (GABA-A) receptor, a chloride ion channel that is the primary mediator of inhibitory neurotransmission in the brain. These neurosteroids are positive allosteric modulators, meaning they bind to a site on the receptor distinct from the GABA binding site and enhance the receptor's function. wikipedia.org This potentiation of GABA-A receptor activity leads to an increased influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. wikipedia.org

The interaction of neurosteroids with the GABA-A receptor is complex and can result in several effects, including potentiation of GABA-induced currents, direct activation of the receptor in the absence of GABA, and even inhibition of currents. nih.govconicet.gov.ar The specific effect depends on the steroid's structure and concentration, as well as the subunit composition of the GABA-A receptor. frontiersin.orgnih.gov For instance, the 3β-isomers of pregnanolone (B1679072), such as epipregnanolone (B113913) and isopregnanolone, have been shown to inhibit the potentiation of GABA-A receptor function caused by their 3α-counterparts like allopregnanolone (B1667786). nih.gov

The molecular basis for these interactions is thought to involve specific binding sites within the transmembrane domains of the GABA-A receptor subunits. nih.gov Evidence suggests the existence of at least two distinct sites for neurosteroid action: one responsible for the potentiating effects and another for direct channel gating. nih.gov

Glycine Receptor Modulation

In addition to GABA-A receptors, this compound and its derivatives can also modulate glycine receptors, which are another class of inhibitory ligand-gated ion channels, predominantly found in the spinal cord and brainstem. nih.govpsu.edu The modulation of glycine receptors by neurosteroids is also structure-dependent. nih.gov

For example, a study on cultured rat spinal dorsal horn neurons found that while pregnanolone (5β-pregnan-3α-ol-20-one) inhibited glycine-induced currents in a competitive manner, its isomer allopregnanolone (5α-pregnan-3α-ol-20-one) slightly enhanced these currents. nih.gov In contrast, iso-pregnanolone (5β-pregnan-3β-ol-20-one) and iso-allopregnanolone (5α-pregnan-3β-ol-20-one) had no significant effect on glycine-induced currents in this system. nih.gov Another study using recombinant human α1 glycine receptors expressed in Xenopus oocytes reported that the non-anesthetic steroids 5α-pregnan-3β-ol-20-one and 5β-pregnan-3β-ol-20-one did not modulate either GABA-A or glycine receptors. psu.edu These findings highlight the stereospecificity of neurosteroid interactions with glycine receptors. nih.gov

Kinetic Properties of Neurosteroid Interactions with Receptors

Neurosteroids alter the kinetic properties of GABA-A receptors, thereby influencing the time course of inhibitory postsynaptic currents (IPSCs). Agonist neurosteroids generally prolong the decay time of IPSCs, an effect attributed to a reduced rate of GABA unbinding from the receptor. frontiersin.org They achieve this by increasing the mean channel open time and the frequency of channel openings. umich.edu

The potentiation of GABA-A receptor function by neurosteroids like allopregnanolone involves specific changes in the channel's open and closed time properties. psu.edu These steroids can increase both the mean duration and the prevalence of the longest-lived open state of the channel, while decreasing the prevalence of the longest-lived closed state within a burst of openings. psu.edu This ultimately leads to an increase in the channel's mean open time and a decrease in its mean closed time, resulting in enhanced channel function. psu.edu The kinetics of direct receptor gating by neurosteroids are notably slow in both their onset and offset. nih.gov

The following table summarizes the effects of different pregnane (B1235032) steroids on GABA-A and glycine receptor function:

CompoundReceptorEffectReference
Pregnanolone (5β-pregnan-3α-ol-20-one)Glycine ReceptorInhibition nih.gov
Allopregnanolone (5α-pregnan-3α-ol-20-one)Glycine ReceptorSlight Enhancement nih.gov
Iso-pregnanolone (5β-pregnan-3β-ol-20-one)Glycine ReceptorNo significant effect nih.gov
Iso-allopregnanolone (5α-pregnan-3β-ol-20-one)Glycine ReceptorNo significant effect nih.gov
5α-pregnan-3β-ol-20-oneGABA-A/Glycine ReceptorNo modulation psu.edu
5β-pregnan-3β-ol-20-oneGABA-A/Glycine ReceptorNo modulation psu.edu

Nuclear Receptor Binding and Gene Expression Modulation

Beyond their rapid, non-genomic effects on ion channels, this compound and its derivatives can also exert longer-term effects by interacting with nuclear receptors and modulating gene expression. These actions are mediated by the binding of these steroids to intracellular receptors that act as ligand-activated transcription factors.

Glucocorticoid Receptor (GR)-Mediated Gene Transcription

The glucocorticoid receptor (GR) is a nuclear receptor that, upon binding to its ligand, translocates to the nucleus and regulates the transcription of target genes. nih.govgenecards.orgelifesciences.org Pregnanolone derivatives have been shown to influence GR-mediated gene transcription.

In a study using mouse fibroblast cells, allopregnanolone and its isomers, including 5α-pregnan-3β-ol-20-one, were found to inhibit corticosterone-induced gene transcription in a concentration-dependent manner. nih.gov This suggests that these neurosteroids can act as functional antagonists of the GR, potentially by interfering with the signaling pathways that regulate GR activity, such as the protein kinase C (PKC) and extracellular signal-regulated kinase-mitogen-activated protein kinase (ERK-MAPK) pathways. nih.gov The ability of these compounds to attenuate glucocorticoid effects via the inhibition of GR-mediated gene transcription points to a potential mechanism for their neuroprotective and psychotropic properties. nih.gov

Pregnane X Receptor (PXR) Activation

The pregnane X receptor (PXR) is another nuclear receptor that plays a key role in sensing foreign chemicals (xenobiotics) and regulating the expression of genes involved in their metabolism and transport. nih.govnih.govfrontiersin.org PXR can be activated by a wide range of structurally diverse compounds, including certain pregnane steroids. mdpi.comfrontiersin.org

Upon activation by a ligand, such as 5-pregnen-3β-ol-20-one-16α-carbonitrile (PCN), PXR translocates from the cytoplasm to the nucleus. nih.gov In the nucleus, it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements on the DNA to regulate the transcription of target genes, such as those encoding cytochrome P450 enzymes (e.g., CYP3A4) and transporters like the multidrug resistance-associated protein 3 (MRP3). nih.govfrontiersin.org The activation of PXR by certain pregnane derivatives can thus have significant impacts on drug metabolism and detoxification processes. nih.gov

The following table summarizes the effects of this compound and its derivatives on nuclear receptor activity:

CompoundNuclear ReceptorEffectTarget Gene/PathwayReference
AllopregnanoloneGlucocorticoid Receptor (GR)Inhibition of corticosterone-induced gene transcriptionMMTV-CAT reporter nih.gov
5α-pregnan-3β-ol-20-oneGlucocorticoid Receptor (GR)Inhibition of corticosterone-induced gene transcriptionMMTV-CAT reporter nih.gov
5-pregnen-3β-ol-20-one-16α-carbonitrile (PCN)Pregnane X Receptor (PXR)Activation, nuclear translocationCyp3a11, MRP3 nih.govnih.gov

Intracellular Signaling Pathway Involvement (e.g., PKC, ERK-MAPK)diabetesjournals.org

The biological activities of this compound and its derivatives are mediated through complex interactions with intracellular signaling pathways, most notably the Protein Kinase C (PKC) and the Extracellular signal-regulated kinase-mitogen-activated protein kinase (ERK-MAPK) cascades. These pathways are crucial for regulating a multitude of cellular processes, including gene expression, cell proliferation, and survival. The influence of pregnanolone derivatives on these pathways can be either inhibitory or stimulatory, depending on the specific compound, cell type, and cellular context.

Research into allopregnanolone, an isomer of pregnanolone, has demonstrated its capacity to modulate glucocorticoid receptor (GR) function through these kinase pathways. nih.gov In mouse fibroblast LMCAT cells, allopregnanolone was found to inhibit the activity of PKC and decrease the level of the PKCα isoenzyme in the cell membrane fraction. nih.gov Concurrently, it reduced the quantity of the active, phosphorylated form of ERK-MAPK. nih.gov Since inhibitors of PKC and ERK-MAPK are known to weaken corticosterone-mediated gene transcription, these findings suggest that allopregnanolone's effect on GR function involves the inhibition of these specific kinase pathways. nih.gov The inhibitory effect of allopregnanolone on corticosterone-induced gene transcription was concentration-dependent. nih.gov

In contrast, other pregnane derivatives, particularly sulfated forms, can activate these same pathways. Pregnenolone (B344588) sulfate (B86663) (PregS), for instance, triggers a signaling cascade in insulinoma cells that leads to the activation of ERK. nih.govmdpi.com This activation is a critical step for the enhanced expression of the transcription factor Egr-1. nih.gov The mechanism often involves an initial influx of Ca²⁺ ions, which in turn activates Ca²⁺-dependent isoforms of PKC (likely PKCα and PKCβII), leading to the activation of the Raf/MEK/ERK signaling pathway. nih.govmdpi.com The stimulation of the sigma-1 receptor by neurosteroids like DHEA and pregnenolone can also trigger downstream signaling cascades involving PKC and ERK, often initiated by an increase in intracellular calcium. semanticscholar.orgnih.gov

The activation of ERK is a common downstream event following the stimulation of various receptors by neurosteroids. For example, progesterone (B1679170), a precursor to allopregnanolone, has been shown to activate the ERK and PI3K-AKT signaling pathways, which can be crucial for neuronal cell survival. researchgate.netresearchgate.net In neonatal rat ventricular myocytes, progesterone treatment led to an increase in the phosphorylation of ERK1/2, a response that was blocked by an inhibitor of MEK1, the upstream kinase of ERK. nih.govresearchgate.net This highlights the role of the ERK pathway in mediating the hypertrophic effects of certain steroids. nih.gov

The following tables summarize the research findings on the involvement of PKC and ERK-MAPK signaling in the actions of pregnanolone derivatives.

Table 1: Effects of Pregnanolone Derivatives on Protein Kinase C (PKC) Signaling

CompoundCell Type / ModelEffect on PKCDownstream ConsequenceReference
Allopregnanolone Mouse Fibroblast LMCAT CellsInhibited PKC activity; Decreased membrane PKCαAttenuation of glucocorticoid receptor-mediated gene transcription nih.gov
Pregnenolone Sulfate Insulinoma CellsActivation of Ca²⁺-dependent PKC isoformsActivation of the ERK signaling cascade nih.govmdpi.com
DHEA / Pregnenolone General (via Sigma-1 Receptor)Activation of PKCStimulation of downstream signaling cascades semanticscholar.orgnih.gov

Table 2: Effects of Pregnanolone Derivatives on ERK-MAPK Signaling

These findings underscore the intricate and often opposing roles that different pregnanolone derivatives can play in modulating fundamental intracellular signaling pathways like PKC and ERK-MAPK. The specific outcome appears to be highly dependent on the steroid's structure (e.g., sulfation), the receptor it interacts with, and the specific cellular machinery of the target tissue.

Biological Roles and Physiological Significance of Pregnan 3beta Ol in Cellular and Systemic Processes

Role as Metabolic Intermediates in Steroid Hormone Biosynthesis

Pregnan-3beta-ol is a key player in the complex network of steroidogenesis, the process by which steroid hormones are synthesized from cholesterol. genome.jpkegg.jpgenome.jp It serves as a crucial precursor and intermediate in the production of several classes of steroid hormones, including progestogens and androgens, through various metabolic pathways. genome.jpkegg.jpgenome.jpwikipedia.orgnih.gov

Contribution to Progestogen Synthesis

This compound is intrinsically linked to the synthesis of progesterone (B1679170), a major progestogen. wikipedia.org The biosynthesis of progesterone from pregnenolone (B344588), a closely related compound, involves a two-step reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/δ⁵⁻⁴-isomerase. wikipedia.org This process first oxidizes the 3β-hydroxyl group to a keto group and then shifts the double bond from the C5 to the C4 position. wikipedia.org this compound, as a reduced derivative of progesterone, can be formed from progesterone and can also be converted back to progesterone, thus participating in the dynamic regulation of progestogen levels. The metabolism of pregnenolone can be directed towards either progesterone or pregn-5-ene-3β,20α-diol, which is then converted to 20α-hydroxypregn-4-en-3-one. nih.gov The balance between these pathways is influenced by the relative activities of the enzymes 20α-hydroxy steroid dehydrogenase and 3β-hydroxy Δ⁵-steroid dehydrogenase. nih.gov This redirection of pregnenolone metabolism away from progesterone is a key factor in the cessation of progesterone secretion before parturition. nih.gov

Involvement in Androgen Backdoor Pathways

Recent research has highlighted the significance of an alternative "backdoor" pathway for the synthesis of potent androgens like dihydrotestosterone (B1667394) (DHT), which bypasses the conventional route involving testosterone (B1683101). nih.gove-apem.org this compound and its parent compounds are central to this pathway. In this alternative route, progesterone or 17α-hydroxyprogesterone (17OHP) undergoes 5α-reduction and subsequent metabolic conversions to produce androgens. nih.govresearchgate.net Specifically, 17OHP can be converted to 5α-pregnane-17α-ol-3,20-dione, which is then metabolized to 17OH-allopregnanolone. nih.gov This intermediate is an efficient substrate for the 17,20 lyase activity of P450c17, leading to the formation of androsterone, a key androgen in this pathway. nih.gove-apem.org Androsterone can then be converted to androstanediol and subsequently to DHT in target tissues. nih.gov This backdoor pathway is particularly important during fetal development for male sexual differentiation and has been implicated in certain hyperandrogenic disorders. nih.govresearchgate.net

Precursor to Other Steroid Classes

As an intermediate derived from pregnenolone, this compound is positioned at a critical juncture in steroidogenesis, from which various classes of steroid hormones are produced. wikipedia.orgnih.gov Pregnenolone itself is the common precursor for the synthesis of progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. wikipedia.orggenome.jp Therefore, the metabolic fate of this compound and its interconversion with other pregnane (B1235032) derivatives directly influence the availability of substrates for the synthesis of these diverse and physiologically vital steroid hormones. wikipedia.org

Neurobiological Functions and Endogenous Neurosteroid Roles

This compound is classified as a neurosteroid, a steroid that is synthesized within the brain and can rapidly modulate neuronal excitability. wikipedia.orgwikipedia.org These neurosteroids can have profound effects on brain function, including the modulation of synaptic transmission and providing neuroprotection. wikipedia.orgnih.gov

Synaptic Function Modulation

This compound and its isomers are known to interact with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. wikipedia.orgjneurosci.org Unlike its 3α-hydroxy counterparts such as allopregnanolone (B1667786), which are potent positive allosteric modulators of the GABA-A receptor, 3β-hydroxy pregnane steroids like this compound often act as antagonists or negative modulators. jneurosci.orgfrontiersin.org Specifically, epipregnanolone (B113913) (3β-hydroxy-5β-pregnan-20-one) has been shown to be a negative allosteric modulator of the GABA-A receptor, capable of reversing the potentiating effects of allopregnanolone. wikipedia.org Studies have demonstrated that 3β-hydroxypregnane steroids can block GABA-A receptor function in a manner similar to pregnenolone sulfate (B86663), another inhibitory neurosteroid. jneurosci.org This antagonistic action can influence synaptic function by altering the strength of GABAergic inhibition, thereby affecting neuronal excitability. nih.govnih.gov For instance, chronic administration of epipregnanolone has been found to produce changes in the allosteric linkage between different modulatory sites on the GABA-A receptor. nih.gov

Cognitive and Memory Function Enhancement

This compound, a stereoisomer of the neuroactive steroid allopregnanolone, has been investigated for its role in cognitive and memory functions. Unlike its 3α-hydroxy counterpart, which generally exhibits neuroinhibitory effects through positive modulation of GABA-A receptors, 3β-hydroxy pregnane steroids can act as antagonists at these receptors. bioscientifica.comnih.gov This antagonistic action is significant because it can counteract the effects of 3α-isomers, which have been associated with suppressed neurogenesis and impaired spatial memory. bioscientifica.com

Research indicates that while pregnenolone and its sulfate ester may improve cognitive and memory function, pregnenolone itself does not exhibit direct activity at GABA-A or NMDA receptors. wikipedia.org However, its metabolites, including pregnane steroids, are active. The balance between 3α- and 3β-hydroxy pregnane steroids can therefore be crucial in modulating neuronal activity and, consequently, cognitive processes.

Studies on neurogenesis, the process of generating new neurons, have shown that certain neurosteroids can promote the proliferation of neural progenitor cells. For instance, allopregnanolone (a 3α-hydroxy steroid) has been found to induce neurogenesis. frontiersin.orgnih.gov In contrast, its stereoisomer, 3β-hydroxy-5β-pregnan-20-one, did not show the same proliferative effect, highlighting the stereospecificity of these actions. frontiersin.orgnih.gov This suggests that while some pregnane derivatives can enhance the generation of new neurons, which is linked to improved learning and memory, the specific configuration of the hydroxyl group at the 3-position is a critical determinant of this activity. frontiersin.orgnih.govresearchgate.net

The following table summarizes the differential effects of pregnanolone (B1679072) isomers on neuronal processes relevant to cognition:

CompoundEffect on GABA-A ReceptorRole in NeurogenesisImpact on Spatial Memory
3α-hydroxy pregnanolone isomersAgonist (neuroinhibitory) bioscientifica.comkarger.comSuppressive bioscientifica.comDeteriorating bioscientifica.com
3β-hydroxy pregnanolone isomersAntagonist bioscientifica.comnih.govNot directly proliferative frontiersin.orgnih.govPotentially counteracts impairment bioscientifica.com

Modulation of Endogenous Metabolism and Enzyme Activity

This compound and its related compounds can significantly influence the body's metabolic processes, particularly through their interaction with drug-metabolizing enzymes and their role in maintaining hormonal balance during specific physiological states like pregnancy.

Impact on Drug Metabolizing Enzymes

This compound is a metabolite of progesterone, a hormone that sees increased levels during pregnancy. These elevated levels of progesterone and its metabolites can affect the activity of drug-metabolizing enzymes, primarily located in the liver. nih.gov Research in animal models has shown that treatment with 5α-pregnan-3β-ol-20-one can lead to decreased drug hydroxylation, indicating an inhibitory effect on certain drug-metabolizing enzymes. nih.gov

This modulation is often mediated through nuclear receptors like the pregnane X receptor (PXR). PXR is a key regulator of genes encoding for drug-metabolizing enzymes, including those in the cytochrome P450 (CYP) family, such as CYP3A4. mdpi.comfrontiersin.orgmdpi.commdpi.com The activation of PXR by various compounds, including steroids, can lead to the induction of these enzymes, altering the metabolism of a wide range of drugs. mdpi.comfrontiersin.orgmdpi.commdpi.com For example, activators of PXR have been shown to induce the expression of MRP3, a transporter protein involved in bile acid efflux. nih.gov

The following table details the interaction of pregnane compounds with key metabolic regulators:

Compound/ReceptorInteracting Compound(s)Effect
5α-pregnan-3β-ol-20-oneDrug-metabolizing enzymesDecreased drug hydroxylation nih.gov
Pregnane X Receptor (PXR)5-pregnen-3β-ol-20-one-16α-carbonitrile (PCN)Nuclear translocation and activation of PXR nih.gov
PXR ActivatorsMRP3 mRNAInduction of MRP3 expression nih.gov

Regulation of Hormonal Balance during Physiological States (e.g., Pregnancy)

During pregnancy, there is a dramatic increase in the production of progesterone and its metabolites, including various pregnanolone isomers. bioscientifica.comnih.govankuranclinic.com These steroids play a crucial role in maintaining a healthy pregnancy and preparing the mother's body for childbirth. ankuranclinic.comyourhormones.info The placenta is a major site of synthesis for these compounds. bioscientifica.com

Furthermore, the metabolism of progesterone into its various derivatives is a tightly regulated process involving several enzymes. bioscientifica.com The levels of all pregnanolone isomers are significantly higher during pregnancy compared to non-pregnant states. bioscientifica.com This hormonal milieu influences not only the central nervous system but also the expression and activity of metabolic enzymes, as discussed previously. nih.govfrontiersin.orgnih.gov

The following table summarizes the changes in pregnanolone isomers during pregnancy:

Physiological StatePregnanolone Isomer LevelsKey Metabolic Site
PregnancyStrikingly higher than in non-pregnant women bioscientifica.comFetoplacental unit bioscientifica.com
Non-pregnantBaseline levelsOvaries, adrenal glands

Influence on Cellular Processes and Signaling

This compound and its isomers exert their influence on a variety of cellular processes and signaling pathways, primarily through their interactions with cell surface receptors and intracellular signaling molecules.

A primary target for pregnane steroids is the GABA-A receptor, an ion channel that mediates inhibitory neurotransmission in the brain. nih.govnih.gov While 3α-hydroxy pregnane steroids are known to potentiate the effects of GABA, leading to increased chloride ion influx and neuronal hyperpolarization, 3β-hydroxy steroids like epipregnanolone (5β-pregnan-3β-ol-20-one) can act as antagonists. nih.govnih.gov This antagonism is noncompetitive with respect to the potentiating steroids. nih.gov

Beyond the GABA-A receptor, pregnane derivatives can also interact with other signaling pathways. For example, allopregnanolone has been shown to inhibit glucocorticoid receptor (GR)-mediated gene transcription, an effect that may involve the inhibition of protein kinase C (PKC) and extracellular signal-regulated kinase-mitogen-activated protein kinase (ERK-MAPK) pathways. nih.gov

Furthermore, the activation of the pregnane X receptor (PXR) by certain pregnane compounds can have broader effects on cellular function. nih.govd-nb.info PXR activation has been linked to the inhibition of inflammatory pathways. For instance, PXR activation can reduce the release of the pro-fibrotic cytokine IL-13 from T-cells, which in turn decreases canonical TGFβ signaling. d-nb.info

The following table outlines the cellular targets and signaling effects of pregnane steroids:

CompoundCellular TargetSignaling Effect
3β-hydroxypregnane steroidsGABA-A ReceptorNoncompetitive antagonism nih.gov
AllopregnanoloneGlucocorticoid Receptor (GR)Inhibition of GR-mediated gene transcription nih.gov
AllopregnanolonePKC and ERK-MAPK pathwaysInhibition nih.gov
PXR ActivatorsT-cellsReduced release of IL-13, decreased TGFβ signaling d-nb.info

Advanced Synthetic Methodologies and Chemical Derivatization of Pregnan 3beta Ol

Stereoselective and Regioselective Synthesis Strategies

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of pregnane (B1235032) derivatives, as even minor changes in the spatial arrangement of functional groups can dramatically alter biological activity. A stereoselective reaction favors the formation of one stereoisomer over another, while a regioselective reaction favors reaction at one functional group or position over another. google.commasterorganicchemistry.com

A key challenge in pregnane synthesis is the selective modification of one carbonyl group in the presence of another, such as in 5α-pregnane-3,20-dione. google.com Direct methylation of this dione (B5365651) to produce derivatives like ganaxolone (B1674614) (3α-hydroxy, 3β-methyl-5α-pregnan-20-one) is complicated by the non-selective attack of organometallic reagents on both the C3 and C20 carbonyls, leading to complex product mixtures. google.com However, methods have been developed to achieve regioselectivity, affording the desired C3-adduct in yields of up to 90% by carefully selecting the organometallic methylating agent and reaction conditions (solvent, temperature). google.com

The stereoselective reduction of a 3-keto group to the corresponding 3β-hydroxyl group is a common and critical transformation. Different reducing agents can provide high stereoselectivity for either the 3β- or 3α-epimer. For the synthesis of a 3β-hydroxy derivative of a spironolactone (B1682167) metabolite, the combination of sodium borohydride (B1222165) (NaBH₄) with cerium(III) chloride heptahydrate (CeCl₃·7H₂O) was found to be highly effective, yielding the 3β-hydroxyl isomer with 92% efficiency. researchgate.net In contrast, using a bulkier reducing agent like K-Selectride® favors the formation of the 3α-hydroxyl isomer. researchgate.net This highlights how the choice of reagent can steer the stereochemical outcome of the reduction at the C-3 position.

Derivatization from Natural Precursors (e.g., Diosgenin)

The steroidal sapogenin diosgenin (B1670711), extracted from plants like those of the Dioscorea genus (wild yams), is a major natural raw material for the commercial production of steroidal drugs. researchgate.net A well-established industrial route involves the chemical degradation of diosgenin to yield 16-dehydropregnenolone (B108158) acetate. researchgate.net This key intermediate, which possesses the fundamental pregnane skeleton with a 3β-acetoxy group, serves as a versatile starting point for the synthesis of a wide array of pharmaceutical steroids. researchgate.net

The conversion process typically involves the Marker degradation, which cleaves the spiroketal side chain of diosgenin. Further synthetic steps can then be employed to modify the pregnane structure. For instance, a series of new pregnane derivatives have been synthesized by first converting diosgenin into 3-β-acetoxy-5,16-pregnadiene-20-one. researchgate.net This derivative can then undergo further reactions, such as epoxidation at the C-16,17 double bond. researchgate.net The 3β-hydroxyl group of diosgenin can also be directly functionalized through esterification with various amino acids and dipeptides to create novel conjugates with potential biological activities. researchgate.net

Introduction of Functional Groups and Structural Modifications

The introduction of diverse functional groups onto the pregnane scaffold is a primary strategy for generating novel derivatives with unique properties. The 3β-hydroxyl group and the C-20 ketone are common sites for modification.

Starting from 3β-hydroxy-5,16-pregnadiene-20-one, various structural modifications can be achieved. For example, reaction with succinic or phthalic anhydride (B1165640) can introduce ester-linked side chains at the 3β-position. eurekaselect.com The C-20 ketone can be converted to an oxime, which can then be further derivatized. eurekaselect.com Additionally, Aza-Michael additions and reactions with halogenated amines can lead to the formation of novel heterocyclic derivatives, such as quinolines fused to the steroid D-ring. eurekaselect.com

Another powerful strategy involves the introduction of azole rings, which are known pharmacophores in many anticancer agents. Starting from 16-dehydropregnenolone acetate, derivatives containing a triazole or imidazole (B134444) ring at the C-21 position have been synthesized. researchgate.net These modifications aim to create hybrid molecules that combine the steroidal backbone with a bioactive heterocyclic moiety to potentially inhibit enzymes like 5α-reductase or exert cytotoxic effects on cancer cells. researchgate.net Further modifications include epoxidation of double bonds, reduction of ketones to secondary alcohols, and the synthesis of pregnane glycosides by reacting the 3β-hydroxyl group with protected sugars. researchgate.net

Microbial Transformation and Biocatalysis Approaches

Microbial transformation, or biocatalysis, offers a powerful and effective tool for the structural modification of steroids. researchgate.net Microorganisms possess diverse enzyme systems that can catalyze reactions with high regio- and stereo-selectivity, often at positions that are difficult to functionalize using conventional chemical methods. orientjchem.org

Pregnenolone (B344588) (3β-hydroxypregn-5-en-20-one), a close structural analog of pregnan-3β-ol, is a common substrate for microbial transformation studies. A wide range of fungal strains, including those from the genera Aspergillus, Rhizopus, Curvularia, and Scopulariopsis, have been shown to modify pregnenolone. researchgate.net These modifications include the highly valuable hydroxylation at various positions, such as 7α, 7β, and 11α. researchgate.net For instance, the fungus Drechslera sp. can fully convert pregnenolone into 7α-hydroxy-pregnenolone and 7α,11α-dihydroxy-pregnenolone. researchgate.net Some fungal strains are also capable of converting the 3β-ol-5-ene moiety into a 3-keto-4-ene structure, a key step in the synthesis of many hormonal steroids. researchgate.net The strain Aspergillus niger VKM F-212 has demonstrated the ability to achieve a high-yield, single-stage production of 11α-hydroxyprogesterone from pregnenolone. researchgate.net

Design and Synthesis of Novel Pregnane Derivatives for Research Applications

The design and synthesis of novel pregnane derivatives are driven by the search for new therapeutic agents with improved efficacy, selectivity, and safety profiles. Structural modifications are rationally designed to target specific biological pathways or receptors.

A significant area of research is the development of pregnane derivatives as potential anticancer agents. nih.gov For example, novel 4-azapregnene steroids, where a carbon atom in the A-ring is replaced by nitrogen, have been designed and synthesized. nih.gov The introduction of the nitrogen atom and various arylidene substituents at C-21 was intended to modulate the molecule's interaction with biological targets, leading to compounds with significant cytotoxic activity against hormone-dependent prostate (LNCaP) and breast (T47-D) cancer cell lines. nih.gov Similarly, the synthesis of pregnane derivatives bearing triazole or imidazole rings at C-21 was aimed at creating potential inhibitors of 5α-reductase, an enzyme implicated in prostate diseases, and evaluating their antiproliferative activity. researchgate.net

Other research applications include the development of agents for metabolic disorders. Novel pregnane derivatives have been synthesized and evaluated for potential anti-hyperlipidemic and anti-oxidant activities, with certain ester and Aza-Michael addition products showing promising lipid-lowering effects. eurekaselect.com The synthesis of pregnane glycosides and other complex derivatives from precursors like diosgenin is also actively pursued to explore their potential as anticancer agents. researchgate.net These studies underscore the strategy of using the pregnane scaffold as a template for creating diverse molecular architectures to address a wide range of research questions in medicinal chemistry.

Analytical and Quantification Methodologies in Academic Research for Pregnan 3beta Ol

Chromatographic Separation Techniques (e.g., Sephadex LH-20, HPLC)

Chromatographic techniques are fundamental for the isolation and purification of Pregnan-3beta-ol from complex mixtures, such as biological extracts or synthetic reaction products. The choice of method depends on the scale of the separation (analytical or preparative) and the nature of the sample matrix.

Sephadex LH-20 Chromatography:

Sephadex LH-20 is a versatile liquid chromatography medium prepared by hydroxypropylation of cross-linked dextran, giving it both hydrophilic and lipophilic properties. researchgate.netcytivalifesciences.comprep-hplc.com This dual nature makes it exceptionally suitable for the size-exclusion, partition, and adsorption chromatography of steroids in organic solvents. researchgate.netsigmaaldrich.com It is widely used for the preparative purification of natural products, including steroids, terpenoids, and lipids. cytivalifesciences.com The unique selectivity of Sephadex LH-20 allows for the high-resolution separation of closely related molecules, such as steroid epimers, which can be challenging to resolve by other methods like fractional crystallization. researchgate.netprep-hplc.com For steroid separations, various solvent systems can be employed. Heptane, isooctane, hexane, and cyclohexane (B81311) are often used as basic solvents, with the addition of small amounts of benzene, ethyl acetate, or chloroform, along with methanol (B129727), to achieve the desired separation. oup.com

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analytical and preparative separation of pregnane (B1235032) steroids due to its high resolution, speed, and sensitivity. dss.go.thnih.gov Reversed-phase (RP-HPLC) is the most common mode used for the analysis of steroids. dss.go.thacs.org

In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. acs.orgoup.com Steroids are separated based on their hydrophobicity; more nonpolar compounds are retained longer on the column. Mobile phases typically consist of mixtures of acetonitrile (B52724) or methanol with water. acs.orgoup.com For instance, a simple and rapid HPLC method for progesterone (B1679170), a related pregnane steroid, utilized an acetonitrile-water (70:30, v/v) mobile phase with a C18 column. oup.com The separation of complex steroid mixtures, including various pregnane derivatives, can be achieved using gradient elution on C18 columns. acs.org To enhance detection, especially for compounds lacking a strong chromophore, pre-column derivatization with fluorescent tags can be employed. dss.go.th Silver ion HPLC is another specialized technique that provides exceptional separation of sterols based on the number and location of double bonds. nih.gov

Table 1: Chromatographic Methods for this compound and Related Steroids

TechniqueStationary PhaseMobile Phase/Solvent SystemPurposeReference(s)
Sephadex LH-20 Hydroxypropylated cross-linked dextranHeptane, isooctane, hexane, or cyclohexane with modifiers (e.g., methanol, benzene)Preparative purification, separation of isomers researchgate.netoup.com
Reversed-Phase HPLC C18 (Octadecylsilyl silica)Acetonitrile/Water or Methanol/Water gradientsAnalytical quantification, separation of metabolites acs.orgoup.com
Normal-Phase HPLC Silican-Hexane/Ethyl Acetate or n-Hexane/DichloromethanePurification of synthetic derivatives nih.gov
Silver Ion HPLC Bonded sulphonic acid phase with silver ionsVariesSeparation based on unsaturation nih.gov

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, IR, UV-Vis)

Once isolated, spectroscopic methods are employed to elucidate and confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are used to characterize pregnane steroids. nih.govresearchgate.net The ¹³C NMR spectrum offers excellent chemical shift dispersion, reducing spectral overlap, and directly probes the carbon skeleton of the molecule. acs.org For this compound, specific chemical shifts in the ¹H and ¹³C NMR spectra correspond to the unique protons and carbons in its tetracyclic structure and side chain. spectrabase.comnih.gov For example, the chemical shifts of the angular methyl groups (C-18 and C-19) and the protons and carbons associated with the 3-hydroxy group and the C-20 ketone are key identifiers. researchgate.netrsc.org Two-dimensional NMR techniques like COSY and HMBC are used to establish connectivity between protons and carbons, confirming the complete structure. nih.govrsc.org

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. nih.gov When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical tool. nih.gov In LC-MS analysis of 3beta-Hydroxy-5alpha-pregnan-20-one, the protonated molecule [M+H]⁺ is observed at an m/z of 319.266. nih.gov The tandem mass spectrometry (MS/MS) spectrum of this precursor ion shows characteristic fragment ions at m/z values such as 105.0706, 147.1157, and 135.1155, which correspond to specific cleavages of the steroid ring structure. nih.gov

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy:

IR spectroscopy is used to identify functional groups within the molecule. For this compound, the IR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group (typically a broad band around 3400 cm⁻¹) and the carbonyl (C=O) group of the ketone at C-20 (a sharp band around 1700-1720 cm⁻¹). rsc.orgjst.go.jptubitak.gov.tr UV-Vis spectroscopy is less informative for saturated steroids like this compound as they lack significant chromophores that absorb in the UV-Vis range. jst.go.jpnih.gov However, it can be useful for analyzing derivatives or unsaturated precursors that do contain chromophores. nih.govresearchgate.net

Table 2: Key Spectroscopic Data for 5α-Pregnan-3β-ol-20-one

Spectroscopic TechniqueKey ObservationsReference(s)
¹³C NMR Shows 21 distinct carbon resonances, including signals for C-3 (hydroxyl-bearing) and C-20 (ketone carbonyl). nih.govrsc.org
¹H NMR Characteristic signals for angular methyl protons (C-18, C-19) and the C-21 methyl protons. The proton at C-3 appears as a multiplet. spectrabase.com
Mass Spectrometry (LC-MS) Precursor Ion [M+H]⁺: m/z 319.266 nih.gov
Key Fragment Ions (MS/MS): m/z 105.07, 147.11, 135.11 nih.gov
Infrared (IR) Strong absorptions for hydroxyl (~3400 cm⁻¹) and carbonyl (~1710 cm⁻¹) groups. rsc.orgjst.go.jp

Radiochemical Assays for Enzyme Activity and Metabolism Profiling

Radiochemical assays are highly sensitive methods used to study enzyme kinetics and trace the metabolic fate of compounds. These assays have been instrumental in understanding the biosynthesis and catabolism of this compound.

The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) is crucial in steroid biosynthesis, catalyzing the conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. nih.govresearchgate.net While colorimetric and spectrophotometric assays for this enzyme exist, they often lack the sensitivity required for tissues with low enzyme levels. nih.govsrbce.org Radiochemical assays, using substrates like radiolabeled pregnenolone (B344588), have traditionally been the primary method for determining 3β-HSD activity due to their superior sensitivity. nih.govresearchgate.netresearchgate.net

In metabolic studies, radiolabeled this compound or its precursors are administered to biological systems (e.g., tissue incubations, whole organisms), and the resulting radioactive metabolites are isolated, identified, and quantified. nih.govnih.gov For example, research using radiolabeled 5α-pregnan-3α/β-ol-20-ones in placental minces demonstrated their conversion to 5α-dihydroprogesterone (5α-DHP), revealing a key metabolic pathway. nih.gov In these experiments, the various steroid products are typically separated by chromatography (TLC or HPLC) and the radioactivity in each fraction is measured using a scintillation counter. nih.govoup.com This approach allows for the calculation of enzyme kinetic parameters like Kₘ and Vₘₐₓ. For instance, the oxidation of 5α-pregnan-3β-ol-20-one in placental microsomes was found to have an apparent Kₘ of 78 nM and a Vₘₐₓ of 9.7 nmol/min/mg protein. nih.gov

Advanced Quantitative Techniques (e.g., LC-MS based progestogen profiling)

Modern bioanalytical research relies heavily on the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) for the simultaneous, specific, and sensitive quantification of multiple steroids in complex biological matrices like plasma or serum. nih.govplos.orgnews-medical.net

LC-MS/MS methods offer significant advantages over traditional immunoassays, which can suffer from cross-reactivity between structurally similar steroid isomers. plos.orgnews-medical.net For progestogen profiling, which includes this compound and its isomers, a sample is typically subjected to a simple extraction (e.g., liquid-liquid or solid-phase extraction) to isolate the steroids. news-medical.netaacrjournals.org The extract is then injected into an HPLC system, often using a reversed-phase column (e.g., C18), for separation. nih.govresearchgate.net

The separated analytes are then introduced into a tandem mass spectrometer. The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. aacrjournals.org In this mode, the instrument is set to detect a specific precursor ion (e.g., the [M+H]⁺ of this compound) and then fragment it to produce a specific product ion. aacrjournals.org This precursor-to-product ion transition is highly specific to the target analyte, providing excellent selectivity and minimizing interferences from the sample matrix. news-medical.net Using stable isotope-labeled internal standards allows for precise and accurate quantification, with limits of detection often in the picogram-per-milliliter (pg/mL) range. researchgate.net These high-throughput methods enable the comprehensive profiling of the steroid landscape in various physiological and pathological conditions. plos.orgcreative-proteomics.com

Table 3: LC-MS/MS Parameters for Progestogen Profiling

ParameterTypical MethodPurposeReference(s)
Chromatography Reversed-Phase HPLC (e.g., C18 column)Separation of multiple steroid isomers and metabolites. nih.govresearchgate.net
Ionization Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI)Generation of gas-phase ions (e.g., [M+H]⁺) from the eluted analytes. aacrjournals.orgcreative-proteomics.com
Mass Analysis Tandem Mass Spectrometry (MS/MS)Provides specificity through fragmentation of the precursor ion. plos.org
Detection Mode Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Highly selective and sensitive quantification of specific precursor-to-product ion transitions for each steroid. aacrjournals.org
Quantification Isotope Dilution using stable isotope-labeled internal standardsEnsures high accuracy and precision by correcting for matrix effects and extraction losses. aacrjournals.orgresearchgate.net

Research Models and Experimental Systems for Pregnan 3beta Ol Studies

In Vitro Cellular Models

In vitro models are crucial for dissecting the molecular and cellular effects of Pregnan-3beta-ol in a controlled environment.

Human cell lines, particularly those derived from breast cancer and fibroblasts, serve as important tools for studying the influence of pregnane (B1235032) derivatives on cell behavior. For instance, the MCF7 breast cancer cell line is often used in conjunction with human mammary fibroblasts (HMF) to investigate the interactions between tumor cells and their microenvironment. nih.govsciencellonline.com Studies have utilized co-culture systems, both in two-dimensional and three-dimensional Matrigel matrices, to explore how soluble factors produced by fibroblasts can induce invasive properties in breast cancer cells. nih.gov

The table below summarizes some of the human cell lines used in research relevant to steroid and cancer biology.

Cell LineTypeCommon Research Applications
MCF7Estrogen-dependent breast cancerStudying hormone-responsive cancers, cell proliferation, and apoptosis. nih.govelifesciences.org
MDA-MB-231Triple-negative breast cancerInvestigating cancer cell invasion and metastasis. elifesciences.orgnih.gov
HMF3sHuman mammary fibroblastUnderstanding the tumor microenvironment and fibroblast-cancer cell interactions. nih.gov
BJHuman foreskin fibroblastA normal fibroblast line used as a control in cancer studies. nih.gov

These cell lines allow researchers to examine the effects of compounds on cell morphology, proliferation, and invasion through techniques such as three-dimensional co-culture models. nih.govnih.gov

Primary cultures of neuronal and glial cells, often derived from embryonic mouse brains, are indispensable for neurobiological research. nih.govnih.gov These mixed cell cultures provide a model that mimics the complex cellular interactions within the central nervous system, comprising neurons, astrocytes, oligodendrocytes, and microglia. nih.gov Such systems are used to investigate the effects of neurosteroids on neuronal development, function, and innate immunity within the CNS.

Research has shown that certain neurosteroids can influence the differentiation of neural stem cells into neurons and oligodendrocytes. For example, studies have utilized primary cultures of cortical neurons to investigate the activity of pregnane derivatives on GABA-A receptors. researchgate.net These in vitro systems are also used to identify the characteristics of different neural cell types, such as the expression of specific protein markers like MAP2 for neurons and nestin for neural progenitors. nih.gov

The study of placental and embryonic development often employs primary cell and tissue cultures. nih.gov However, these models can be limited by the availability of tissue and the finite lifespan of the cells in culture. nih.gov To overcome these challenges, researchers have developed extended blastocyst culture and stem-cell-derived trophoblast culture models. nih.gov These systems provide valuable platforms for investigating the early stages of human pregnancy and placental development.

Placental explant cultures and isolated primary trophoblast cells are also utilized to study the synthesis and secretion of placental hormones and their impact on fetal development. nih.govresearchgate.net These models are crucial for understanding the pathophysiology of pregnancy-related disorders. researchgate.netnih.gov

Recombinant Protein Expression Systems (e.g., Xenopus laevis oocytes for receptor studies)

The oocytes of the South African clawed frog, Xenopus laevis, are a widely used and robust system for the heterologous expression of proteins, particularly membrane proteins like receptors and ion channels. nih.govnih.govresearchgate.net This system allows for the functional characterization of proteins that are otherwise difficult to study in their native environment.

Researchers can inject cRNA encoding a specific protein of interest into the oocytes, which then synthesize and insert the protein into their cell membrane. nih.gov This enables the detailed study of protein function using various electrophysiological and biochemical techniques. nih.govnih.gov The Xenopus oocyte expression system has been instrumental in elucidating the function of a wide range of proteins, including those from plants. nih.govelsevierpure.com

Animal Models in Endocrine and Neurobiological Research

Animal models are essential for studying the complex physiological and behavioral effects of compounds like this compound in a whole-organism context. Rodent models, including rats and mice, are frequently used in both endocrine and neurobiological research.

In endocrinology, animal models of pregnancy are used to investigate the role of hormones in maternal physiology and fetal development. nih.govnih.govresearchgate.net For example, mouse models of diet-induced obesity are used to study its effects on myometrial contractility during pregnancy. oup.com In neurobiological research, animal models are employed to study the effects of neurosteroids on brain function and behavior. nih.govfrontiersin.org For instance, rat models have been used to investigate the impact of pregnane neurosteroids on the production of anti-inflammatory molecules like IL-10 in the brain. nih.gov

The table below provides examples of animal models and their applications in relevant research areas.

Animal ModelResearch AreaSpecific Application
RatsNeurobiologyStudying the effects of neurosteroids on brain signaling pathways. nih.gov
MiceEndocrinology/PregnancyInvestigating the impact of maternal conditions on fetal growth and development. nih.gov
Syrian HamstersBehavioral NeuroscienceExamining the role of hormones and their receptors in social and maternal behaviors. frontiersin.org

These models allow for the investigation of systemic effects and long-term outcomes that cannot be replicated in in vitro systems.

Biocatalytic Systems for Transformation Studies (e.g., Microorganisms)

Microorganisms can be utilized as biocatalytic systems for the transformation of steroid compounds. Certain bacteria, for example, possess enzymes that can carry out specific chemical modifications on steroid molecules. These microbial transformation systems are valuable tools for producing novel steroid derivatives and for studying the metabolic pathways of these compounds. researchgate.netresearchgate.net

Comparative Biochemical and Steroidomic Studies of Pregnan 3beta Ol and Analogs

Interspecies Variations in Pregnane (B1235032) Metabolism and Enzyme Expression

The metabolism of pregnane steroids, including Pregnan-3beta-ol, exhibits significant variations across different species, primarily due to differences in the expression, activity, and regulation of key metabolic enzymes and nuclear receptors. These variations can lead to different physiological and pharmacological effects of pregnane steroids in different animal models and in humans.

The primary enzymes involved in the metabolism of pregnenolone (B344588) to progesterone (B1679170) and subsequently to other pregnane derivatives are 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD) and 5α-reductase. The expression and activity of these enzymes show considerable interspecies differences. For instance, multiple isoforms of 3β-HSD have been identified in various species, with tissue-specific expression patterns. oup.commdpi.com In humans, the type II 3β-HSD isoenzyme is predominantly expressed in the adrenal glands, ovaries, and testes. oup.com In contrast, different species such as rats and pigs exhibit distinct expression patterns of 3β-HSD in these and other tissues like the liver and kidneys. mdpi.com A study on goose 3βHSD1 revealed high similarity to avian species like chicken and quail, but lower similarity to mammals like cattle, horses, pigs, and humans, highlighting evolutionary divergence. publish.csiro.au The subcellular localization of 3β-HSD also varies, with a higher microsomal to mitochondrial ratio in bovine and murine adrenal tissues, while in the rat testis, it is primarily mitochondrial. oup.com

The pregnane X receptor (PXR), a nuclear receptor that regulates the expression of drug-metabolizing enzymes and transporters, including cytochrome P450 (CYP) enzymes, is another key factor in the species-specific metabolism of pregnanes. mdpi.comfrontiersin.orgnih.gov The ligand-binding domain of PXR shows significant sequence divergence across species, leading to species-specific activation profiles. mdpi.comnih.gov For example, rifampicin (B610482) is a potent activator of human PXR but not rodent PXR, whereas pregnenolone 16α-carbonitrile effectively activates rodent PXR but has little effect on the human counterpart. frontiersin.orgbhsai.orgoup.com These differences in PXR activation lead to species-specific induction of CYP enzymes, such as CYP3A4 in humans and Cyp3a11 in mice, which are involved in steroid metabolism. mdpi.comfrontiersin.org

Furthermore, the activity of other enzymes involved in pregnane metabolism, such as sulfotransferases which conjugate steroids, also shows interspecies variation. frontiersin.org These differences in enzyme expression and receptor activation collectively contribute to the diverse metabolic fates and biological activities of this compound and its analogs across different species.

Table 9.1.1: Interspecies Comparison of Key Factors in Pregnane Metabolism

FactorHumanRodent (Rat/Mouse)Avian (Goose/Chicken)Porcine (Pig)
3β-HSD Isoforms Type I (placenta, peripheral tissues), Type II (adrenals, gonads) oup.comMultiple isoforms with distinct tissue expression oup.comHigh similarity among avian species, lower to mammals publish.csiro.auExpressed in adrenals and Leydig cells mdpi.com
PXR Ligand Specificity Activated by rifampicin, hyperforin (B191548) mdpi.comoup.comActivated by pregnenolone 16α-carbonitrile frontiersin.orgbhsai.orgNot extensively characterizedNot extensively characterized
Major PXR-regulated CYP CYP3A4 mdpi.comfrontiersin.orgCyp3a11 mdpi.comNot extensively characterizedNot extensively characterized

Stereoisomer-Dependent Biological Activities and Interactions

The biological activities of pregnane steroids are highly dependent on their stereochemistry, particularly the orientation of the hydroxyl group at the C3 position and the configuration of the A/B ring junction (5α or 5β). This compound and its stereoisomers exhibit distinct and often opposing effects, primarily through their modulation of the γ-aminobutyric acid type A (GABA-A) receptor.

Pregnanolone (B1679072) isomers with a 3α-hydroxy configuration, such as allopregnanolone (B1667786) (3α-hydroxy-5α-pregnan-20-one) and pregnanolone (3α-hydroxy-5β-pregnan-20-one), are potent positive allosteric modulators of the GABA-A receptor. frontiersin.orgfrontiersin.org They enhance the action of GABA, leading to inhibitory neurotransmission, which manifests as sedative, anxiolytic, and anticonvulsant effects. bioscientifica.com

In stark contrast, 3β-hydroxy pregnane steroids, including this compound (isoallopregnanolone or 3β-hydroxy-5α-pregnan-20-one) and its 5β-isomer, epipregnanolone (B113913), generally act as antagonists or negative modulators of the GABA-A receptor. frontiersin.orgfrontiersin.orgnih.gov These 3β-isomers can non-competitively inhibit GABA-A receptor function and can also reverse the potentiating effects of their 3α-stereoisomers. nih.govnih.govjneurosci.org This antagonistic action is believed to occur through a state-dependent block of the GABA-A receptor channel. nih.govnih.govjneurosci.org For instance, isoallopregnanolone has been shown to block the inhibitory effects of allopregnanolone on neuronal activity in the hippocampus. diva-portal.org

The configuration at the C5 position also influences potency, with 5α-reduced steroids generally being more potent modulators of the GABA-A receptor than their 5β-counterparts. frontiersin.orgnih.gov The sulfated forms of pregnanolone isomers, such as pregnenolone sulfate (B86663), also act as inhibitors of the GABA-A receptor, and both 3α- and 3β-isomers of pregnenolone sulfate are inhibitory. frontiersin.orgnih.gov This stereoisomer-dependent activity highlights the precise structural requirements for interaction with the neurosteroid binding sites on the GABA-A receptor.

Table 9.2.1: Comparative Biological Activities of Pregnanolone Stereoisomers on the GABA-A Receptor

CompoundStereochemistryPrimary Action on GABA-A ReceptorObserved Effects
Allopregnanolone3α-hydroxy, 5α-pregnanePositive Allosteric Modulator frontiersin.orgfrontiersin.orgPotentiates GABA-induced Cl- currents; sedative, anxiolytic bioscientifica.com
This compound (Isoallopregnanolone) 3β-hydroxy, 5α-pregnane Antagonist/Negative Modulator frontiersin.orgfrontiersin.orgnih.govInhibits GABA-A receptor function; reverses effects of 3α-isomers nih.govnih.govjneurosci.org
Pregnanolone3α-hydroxy, 5β-pregnanePositive Allosteric Modulator frontiersin.orgPotentiates GABA-induced Cl- currents; generally less potent than allopregnanolone frontiersin.orgnih.gov
Epipregnanolone3β-hydroxy, 5β-pregnaneAntagonist/Negative Modulator frontiersin.orgnih.govInhibits GABA-A receptor function nih.gov
Pregnenolone Sulfate3β-hydroxy, Δ5-pregneneAntagonist/Negative Modulator frontiersin.orgnih.govInhibits GABA-A receptor-coupled anion channels frontiersin.orgfrontiersin.org

Comparative Analysis of Metabolic Fluxes in Different Physiological and Pathological States

The metabolic flux of pregnane steroids, including the pathways leading to and from this compound, is significantly altered in various physiological and pathological states. These changes reflect shifts in the expression and activity of key steroidogenic enzymes, leading to different profiles of neuroactive and immunomodulatory steroids.

Physiological States:

During the normal menstrual cycle, the levels of pregnanolone isomers fluctuate in response to the cyclical production of progesterone. In the luteal phase, when progesterone levels are high, there is a corresponding increase in the circulating concentrations of its metabolites, including both 3α- and 3β-hydroxypregnanolone isomers. oup.com

Pregnancy represents a state of profound alteration in steroid metabolism. The placenta becomes a major site of steroid synthesis, leading to dramatically elevated levels of progesterone and its metabolites. bioscientifica.comcas.cz Circulating levels of all pregnanolone isomers, including this compound (isopregnanolone), and their conjugated forms can increase by several orders of magnitude compared to the non-pregnant state. bioscientifica.comcas.cz Studies suggest that during pregnancy, there is a significant flux towards the formation and conjugation of these steroids, which may play roles in maintaining uterine quiescence and modulating the maternal immune and nervous systems. bioscientifica.comscispace.com

Pathological States:

Cancer: The metabolism of pregnane steroids is also dysregulated in certain cancers, particularly hormone-sensitive cancers like breast cancer. Research has indicated that some breast cancer tissues show an increased synthesis of 5α-reduced progesterone metabolites, including allopregnanolone, compared to non-tumoral tissue. nih.gov This suggests an upregulation of 5α-reductase activity in these tumors. nih.gov Conversely, the expression of aldo-keto reductases (AKR1C1 and AKR1C2), which can interconvert 3α- and 3β-hydroxysteroids, has been found to be lower in some breast cancer tissues compared to normal tissue. nih.gov In endometrial cancer, the expression of PXR and its target gene CYP3A4 is altered, suggesting a shift in steroid and xenobiotic metabolism within the tumor microenvironment. oup.com These changes in metabolic flux can alter the local balance of proliferative and anti-proliferative, as well as neuroactive, steroids, potentially influencing tumor growth and behavior.

Table 9.3.1: Comparative Metabolic Features of Pregnanes in Different States

StateKey Metabolic FeaturesImplicated Enzymes/ReceptorsResulting Pregnane Profile
Luteal Phase Increased metabolism of progesterone5α/β-reductases, 3α/β-HSDsElevated levels of all pregnanolone isomers oup.com
Pregnancy Massive increase in progesterone and its metabolites; high rates of conjugation bioscientifica.comcas.czPlacental steroidogenic enzymes, SulfotransferasesDramatically increased levels of free and conjugated pregnanolone isomers bioscientifica.comcas.cz
Gestational Diabetes Increased overall steroidogenic flux; altered conjugation nih.govfrontiersin.orgmdpi.comCYP17A1, SulfotransferasesAltered ratios of various steroid metabolites mdpi.com
Breast Cancer Increased 5α-reduction of progesterone in some tumors; decreased AKR1C expression nih.gov5α-reductase, AKR1C1/2Increased intratumoral levels of 5α-reduced progestins nih.gov
Endometrial Cancer Altered PXR and CYP3A4 expression in tumor tissue oup.comPXR, CYP3A4Potential for altered intratumoral steroid and xenobiotic metabolism oup.com

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Pathways and Novel Intermediates

While the primary metabolic pathways of pregnan-3beta-ol are relatively well-characterized, the full extent of its biotransformation likely remains to be uncovered. Future research will focus on identifying novel, potentially undiscovered metabolic routes and the intermediate molecules formed during these processes. The formation of 6-hydroxylated-5α-pregnane-3α/β-ol-20-ones, for instance, points to extrahepatic pathways of progesterone (B1679170) metabolism, suggesting that similar unique transformations may exist for this compound. nih.gov The exploration of these lesser-known pathways could reveal metabolites with unique biological activities and physiological relevance.

Advanced analytical techniques will be instrumental in this endeavor. The use of methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive detection and quantification of a wide array of steroid metabolites in complex biological samples. researchgate.netnih.gov Furthermore, metabolomic approaches, which provide a comprehensive snapshot of all small molecules in a biological system, will be crucial in identifying previously unknown intermediates of this compound metabolism. hmdb.ca

Deeper Exploration of Structure-Activity Relationships for Pregnane (B1235032) Derivatives

The biological activity of pregnane derivatives is intrinsically linked to their three-dimensional structure. A deeper understanding of the structure-activity relationships (SAR) is fundamental for the development of new therapeutic agents with enhanced specificity and efficacy. Future research in this area will involve the synthesis of novel pregnane derivatives with systematic modifications to their chemical structure. nih.gov

These modifications could include the addition or removal of functional groups at various positions on the steroid nucleus. For example, the attachment of a 17α-hydroxyl group to 19-nor-progesterone was found to dramatically decrease both its affinity for the progesterone receptor and its biological activity. nih.gov Conversely, the introduction of a 17β-CH2NO2 group in certain pregnane derivatives has been shown to be an effective replacement for the unsaturated lactone in binding to the digitalis receptor. nih.gov By correlating these structural changes with alterations in biological activity, researchers can build predictive models to guide the design of new compounds with desired pharmacological profiles. Computational approaches, such as molecular docking simulations, will play a vital role in predicting how these novel derivatives interact with their biological targets. nih.govnih.gov

Investigation of Regulatory Mechanisms Governing Pregnane Biosynthesis and Catabolism

The production and breakdown of pregnanes are tightly controlled processes, essential for maintaining hormonal balance. Future investigations will aim to unravel the complex regulatory networks that govern pregnane biosynthesis and catabolism. This includes identifying the key enzymes and transcription factors involved, as well as understanding how their expression and activity are modulated. nih.govresearchgate.net

A key player in this regulatory landscape is the pregnane X receptor (PXR), a nuclear receptor that acts as a sensor for a wide variety of endogenous and exogenous compounds. mdpi.com Activation of PXR can influence the expression of genes involved in steroid and xenobiotic metabolism, thereby impacting the clearance of pregnanes and other steroid hormones. pnas.orgnih.gov Research is ongoing to further elucidate the role of PXR in regulating testosterone (B1683101) homeostasis in Leydig cells and its potential involvement in the effects of endocrine disruptors. nih.gov Additionally, the interplay between inflammatory signaling pathways, such as those involving NF-κB, and the regulation of cytochrome P450 enzymes involved in steroid metabolism is an area of active investigation. taylorandfrancis.com Understanding these regulatory mechanisms at a molecular level is crucial for developing strategies to modulate pregnane levels in various physiological and pathological conditions.

Development of Advanced Methodologies for Studying Pregnane Dynamics in Complex Biological Systems

To fully comprehend the physiological roles of pregnanes, it is essential to study their dynamic changes in complex biological systems. This requires the development and application of advanced analytical and modeling techniques. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as a powerful tool for the simultaneous and sensitive measurement of multiple steroids and their metabolites in various biological matrices. nih.govoup.com Recent advancements in this technology, such as the use of ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), offer even greater resolution and speed. londonhealthcompany.co.uk

In addition to advanced analytical instrumentation, sophisticated data analysis and modeling approaches are becoming increasingly important. Mathematical modeling and data science can be used to describe and predict the behavior of biological systems, including the complex interplay of hormones during processes like pregnancy. bioscientifica.com Dynamic simulation models (DSM) that integrate data from multiple sources can be used to test hypotheses and predict the outcomes of interventions. nih.gov These advanced methodologies will be critical for moving beyond static measurements and gaining a more dynamic and integrated understanding of pregnane function in health and disease.

Role of Pregnane-Derived Metabolites in Cross-Talk Between Steroidogenic Pathways

The various steroidogenic pathways in the body are not isolated cascades but are interconnected in a complex network of "cross-talk." Pregnane-derived metabolites are emerging as important players in this intricate communication. For instance, pregnenolone (B344588) serves as a central precursor for the synthesis of progestogens, corticosteroids, androgens, and estrogens. fullscript.comnih.gov

Future research will focus on elucidating the mechanisms by which pregnane metabolites influence the activity of other steroidogenic pathways. This includes investigating their ability to modulate the expression and activity of key steroidogenic enzymes. nih.gov It is also important to understand how these interactions are regulated by intracellular signaling pathways and nuclear receptors. nih.gov The interplay between different steroid hormones and their receptors can have significant physiological consequences, and a deeper understanding of this cross-talk will be essential for a holistic view of endocrine function. The "backdoor pathway" to dihydrotestosterone (B1667394) (DHT) synthesis, which can be activated under certain conditions by the accumulation of progesterone and 17α-hydroxyprogesterone, is a prime example of such alternative and interconnected pathways. nih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing Pregnan-3beta-ol derivatives?

Answer:
this compound derivatives are typically synthesized via enzymatic or chemical modification of steroid precursors. For example, 5β-Pregnan-3α-ol-20-one (pregnanolone) is synthesized by reducing progesterone derivatives using catalytic hydrogenation . Characterization involves:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% purity threshold recommended) .
  • Nuclear Magnetic Resonance (NMR) for structural confirmation, focusing on C3 and C20 hydroxyl group configurations .
  • Mass Spectrometry (MS) to verify molecular weights (e.g., 320.51 g/mol for 5β-Pregnane-3α,20α-diol) .

Basic: What safety precautions are critical when handling this compound derivatives in vitro?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of particulates (classified as H351: suspected carcinogen) .
  • Waste Disposal: Segregate waste and dispose via authorized hazardous waste management services .

Advanced: How can researchers resolve structural ambiguities in stereoisomers like 5α- vs. 5β-pregnane derivatives?

Answer:

  • X-ray Crystallography: Resolves absolute configuration at C5 and C20 positions .
  • Circular Dichroism (CD): Differentiates 3α-OH vs. 3β-OH stereochemistry .
  • Comparative NMR: Analyze coupling constants (e.g., J values for axial vs. equatorial protons) .

Advanced: How should discrepancies in pharmacokinetic data for pregnane derivatives be addressed?

Answer:

  • In Vitro/In Vivo Correlation: Use hepatic microsomal assays to predict metabolic clearance (e.g., CYP3A4-mediated oxidation) .
  • Adjust for Physiological Variables: Pregnancy alters hepatic metabolism; incorporate gestational age and hormonal changes in models .
  • Replicate Studies: Control for batch-to-batch purity variations (e.g., HPLC-verified >95% purity) .

Advanced: What methodologies are recommended for studying neurosteroid receptor interactions of this compound?

Answer:

  • Radioligand Binding Assays: Use tritiated allopregnanolone to quantify GABAA receptor affinity .
  • Electrophysiology: Patch-clamp techniques to measure chloride ion flux potentiation .
  • Molecular Docking: Simulate 3β-OH hydrogen bonding with α1-subunit residues (e.g., Q241) .

Basic: What storage conditions ensure the stability of this compound derivatives?

Answer:

  • Temperature: Store at -20°C in airtight, light-resistant containers .
  • Desiccation: Use silica gel to prevent hygroscopic degradation .
  • Stability Monitoring: Conduct periodic HPLC checks for oxidation products .

Advanced: What ethical considerations apply to in vivo studies involving pregnane derivatives?

Answer:

  • Institutional Review Board (IRB) Approval: Mandatory for studies involving pregnant models or fetal tissues .
  • Informed Consent: Clearly communicate risks of teratogenicity in human trials .
  • Data Transparency: Report adverse events (e.g., carcinogenicity signals) per OECD guidelines .

Advanced: How can researchers improve reproducibility in pregnane derivative studies?

Answer:

  • Standardized Protocols: Adopt USP/EP guidelines for solubility testing (e.g., DMSO concentration limits) .
  • Open Data Sharing: Deposit raw NMR/MS spectra in public repositories (e.g., PubChem) .
  • Interlab Validation: Collaborate with multiple labs to validate receptor binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.